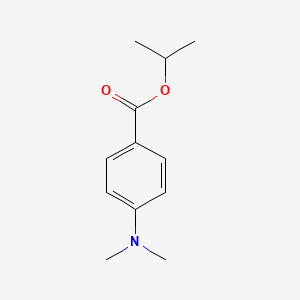
Benzoic acid, 4-(dimethylamino)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(dimethylamino)-, 1-methylethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a dimethylamino group, and the carboxyl group is esterified with isopropyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(dimethylamino)-, 1-methylethyl ester typically involves the esterification of 4-(dimethylamino)benzoic acid with isopropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 4-(dimethylamino)benzyl alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 4-(Dimethylamino)benzyl alcohol.
Substitution: Various substituted benzoic acid esters.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(dimethylamino)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other benzoic acid derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(dimethylamino)-, 1-methylethyl ester involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets.
Comparación Con Compuestos Similares
Benzoic acid, 4-amino-, 1-methylethyl ester: Similar structure but with an amino group instead of a dimethylamino group.
Benzoic acid, 4-(1-methylethyl)-: Lacks the dimethylamino group, making it less reactive in certain reactions.
Benzoic acid, 4-(1-methylethyl)-, methyl ester: Similar ester group but with a methyl ester instead of an isopropyl ester.
Uniqueness: Benzoic acid, 4-(dimethylamino)-, 1-methylethyl ester is unique due to the presence of the dimethylamino group, which enhances its reactivity and potential applications in various fields. The combination of the ester and dimethylamino groups provides a versatile platform for further chemical modifications and applications.
Propiedades
Número CAS |
95543-55-8 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
propan-2-yl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-12(14)10-5-7-11(8-6-10)13(3)4/h5-9H,1-4H3 |
Clave InChI |
IOSRWPYCWDASDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



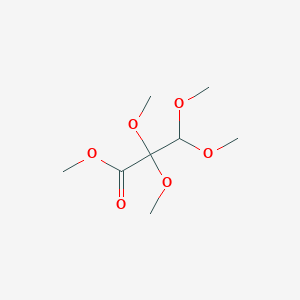
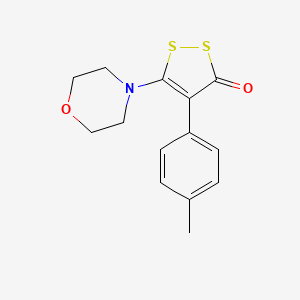
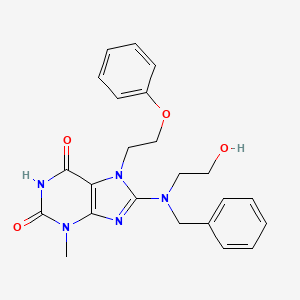

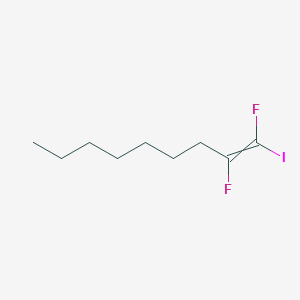
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
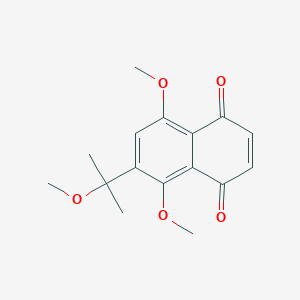
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
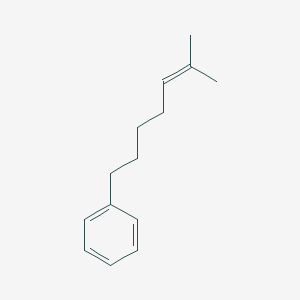

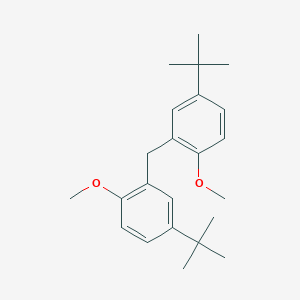
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)
